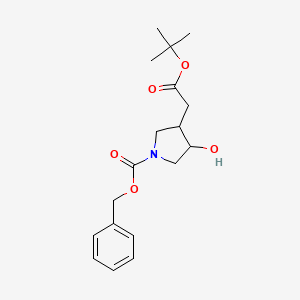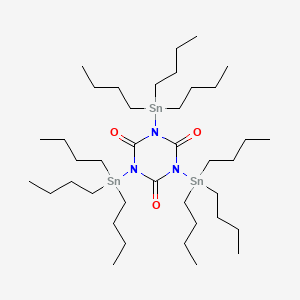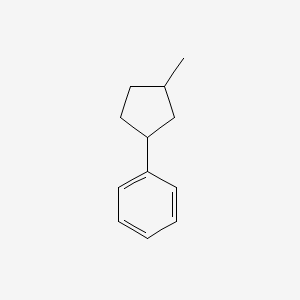
(3-Methylcyclopentyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylcyclopentyl)benzene is an organic compound with the molecular formula C12H16. It consists of a benzene ring substituted with a 3-methylcyclopentyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclopentyl)benzene typically involves the alkylation of benzene with 3-methylcyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the Lewis acid activates the alkyl chloride, facilitating the formation of the carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production .
化学反应分析
Types of Reactions
(3-Methylcyclopentyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzene ring to cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
(3-Methylcyclopentyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of (3-Methylcyclopentyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved can vary based on the context of its use .
相似化合物的比较
Similar Compounds
- (4-Methylcyclopentyl)benzene
- (2-Methylcyclopentyl)benzene
- Cyclohexylbenzene
Uniqueness
(3-Methylcyclopentyl)benzene is unique due to the position of the methyl group on the cyclopentyl ring, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, melting points, and solubility compared to its similar compounds .
属性
CAS 编号 |
5078-75-1 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
(3-methylcyclopentyl)benzene |
InChI |
InChI=1S/C12H16/c1-10-7-8-12(9-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
InChI 键 |
SIXFIJSVWPHSPL-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)
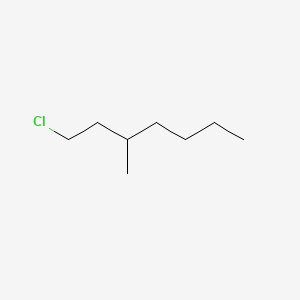


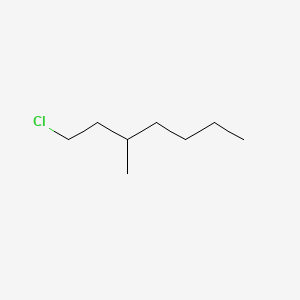


![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)



